Cyclopent-3-en-1-amine

Stability Handling Procurement

Synthesizing carbocyclic nucleosides requires precise double-bond positioning unavailable in cyclopentylamine or cyclopent-2-en-1-amine. Cyclopent-3-en-1-amine (CAS 27721-59-1) is the documented starting material for (±)-carbocyclic 5'-nor-2'-deoxyguanosine. - HCl salt form (CAS 91469-55-5): Solid, stable, enables exact stoichiometry - Predicted LogP 0.24 vs 0.79 (cyclopentylamine): Builds more polar, soluble analogs - ≥98% purity; neat liquid or stable salt BenchChem supplies this validated scaffold for medicinal chemistry and methodology development.

Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
CAS No. 27721-59-1
Cat. No. B3050663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopent-3-en-1-amine
CAS27721-59-1
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
Structural Identifiers
SMILESC1C=CCC1N
InChIInChI=1S/C5H9N/c6-5-3-1-2-4-5/h1-2,5H,3-4,6H2
InChIKeyLJSBEPFUQWPNBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopent-3-en-1-amine (CAS 27721-59-1): Core Properties and Procurement Baseline for a Versatile Allylic Amine Building Block


Cyclopent-3-en-1-amine (CAS 27721-59-1), also known as 1-amino-3-cyclopentene, is a primary amine featuring a five-membered cyclopentene ring with a double bond at the 3-position . It has a molecular formula of C5H9N and a molecular weight of 83.13 g/mol . The compound is typically supplied as a neat liquid with a predicted boiling point of 105.4±29.0 °C and a density of 0.9±0.1 g/cm³ . Its structure provides a unique combination of a reactive amine group and a conformationally constrained alkene, making it a valuable intermediate in organic synthesis .

Scaffold Type

Allylic amine with conformationally constrained cyclopentene ring

Reactive Handle

Primary amine for amidation, reductive amination, or urea coupling

Research Context

Synthetic intermediate for heterocycle and nucleoside analog synthesis

Procurement Alert: Why Saturated Analogs and Structural Isomers Cannot Substitute for Cyclopent-3-en-1-amine in Key Applications


Direct substitution of Cyclopent-3-en-1-amine with seemingly similar compounds like cyclopentylamine (CAS 1003-03-8) or cyclopent-2-en-1-amine (CAS 3350-06-9) is not feasible in many applications. The specific position of the double bond in cyclopent-3-en-1-amine confers distinct reactivity and stereochemical outcomes in downstream transformations [1]. For instance, the use of 3-cyclopenten-1-ylamine hydrochloride as a starting material for synthesizing carbocyclic nucleoside analogs is documented and depends on its specific structure . Furthermore, the hydrochloride salt form (CAS 91469-55-5) is often preferred in research settings for its enhanced stability and ease of handling compared to the freebase, which is more volatile and air-sensitive .

Saturated analog mismatch

Cyclopentylamine lacks the alkene moiety; may not support alkene-dependent transformations or cascade cyclizations.

Positional isomer divergence

Cyclopent-2-en-1-amine places the double bond at a different position, yielding distinct stereochemical outcomes in downstream reactions.

Freebase vs. salt form

Freebase volatility and air sensitivity may compromise stoichiometric precision; the hydrochloride salt offers improved handling and storage stability.

Quantitative Differentiation Guide: Head-to-Head Evidence for Cyclopent-3-en-1-amine Selection


Physical State and Stability: Liquid Freebase vs. Solid Hydrochloride Salt

The freebase, Cyclopent-3-en-1-amine (CAS 27721-59-1), is a volatile liquid with a boiling point of ~105.4°C, which can lead to evaporation losses and difficulty in precise weighing . Its hydrochloride salt (CAS 91469-55-5) is a solid with a melting point of 211-221°C, offering superior stability and accurate weighing for sensitive synthetic steps [1].

Physical State & Stability
Head-to-head
Freebase: liquid, B.P. ~105°C
HCl salt: solid, M.P. 211–221°C

Salt form supports precise stoichiometric control in sensitive synthetic steps.

Solid preferred for long-term storage and accurate weighing.

Stability Handling Procurement

Differential Reactivity: Double Bond Position Controls Divergent Synthesis Outcomes

The position of the double bond in cyclopentenylamine derivatives dictates the reaction pathway. A 2024 study demonstrated that under specific conditions, 3-CF3-cyclopentenylamines (structurally related to the target compound) undergo a 1,4-hydrocarbonation/5-endo-trig cyclization cascade, a pathway not accessible to other isomers or saturated analogs [1].

Divergent Reactivity Pathway
Class-level
Enables 1,4-hydrocarbonation / 5-endo-trig cascade cyclization vs. simple hydrocarbonation for allenamide analogs

Alkene position controls product selectivity in divergent synthesis.

Reported for 3-CF3 analog; confirm reactivity with target scaffold.

Synthetic Chemistry Reactivity Selectivity

Validated Application as a Starting Material for Bioactive Molecules

Cyclopent-3-en-1-ylamine hydrochloride is a documented starting material for synthesizing carbocyclic 5'-nor-2'-deoxyguanosine and related purine derivatives . This established synthetic route provides a reliable entry point to these nucleoside analogs, which is not generally described for saturated cyclopentylamine or other isomers.

Nucleoside Precursor Route
Data to verify
Documented intermediate for (±)-carbocyclic 5′-nor-2′-deoxyguanosine; no equivalent route described for cyclopentylamine

Established synthetic entry point for carbocyclic nucleoside research.

Verify route reproducibility under target reaction conditions.

Medicinal Chemistry Antiviral Nucleoside Synthesis

Commercial Availability and Purity Specifications for Consistent Procurement

The compound is commercially available from multiple vendors with well-defined specifications. For instance, the freebase is offered at 95% purity , while the hydrochloride salt is available with a purity of ≥98% and a defined melting point . This contrasts with some more specialized analogs that may have limited availability or poorly defined quality metrics.

Procurement Specifications
Data to verify
Freebase: ≥95% purity
HCl salt: ≥98% purity, defined M.P. range

Consistent quality from multiple vendors supports reproducible synthesis.

Vendor-specified purity; verify per-lot before critical transformations.

Supply Chain Quality Control Procurement

Computational Prediction of Physicochemical Differentiation from Saturated Analog

The presence of a double bond significantly alters predicted physicochemical properties. Cyclopent-3-en-1-amine has a predicted LogP of 0.24 , whereas the saturated analog, cyclopentylamine, has a predicted LogP of 0.79 . This difference in lipophilicity can impact membrane permeability and distribution in biological systems, making the target compound a more hydrophilic alternative.

Lipophilicity Differentiation
Data to verify
Target ACD/LogP: 0.24
Cyclopentylamine ACD/LogP: 0.79
Δ = 0.55 logP units (more hydrophilic)

More hydrophilic scaffold than saturated cyclopentylamine analog.

Computational prediction; experimental confirmation advised.

Physicochemical Properties Lipophilicity Computational Chemistry

Optimal Application Scenarios for Cyclopent-3-en-1-amine Based on Quantitative Evidence


Synthesis of Carbocyclic Nucleoside Analogs

This is the primary application scenario supported by direct evidence. For research groups synthesizing carbocyclic nucleosides, such as (±)-carbocyclic 5'-nor-2'-deoxyguanosine, cyclopent-3-en-1-amine hydrochloride is the established and validated starting material . The specific double bond position is crucial for the subsequent synthetic steps leading to the target nucleoside. The hydrochloride salt is preferred for its solid-state stability, enabling precise stoichiometric control in the initial steps of the synthesis .

Medicinal Chemistry for Target Exploration

The compound is suitable as a core scaffold in medicinal chemistry programs aiming to explore chemical space. Its predicted lower LogP (0.24) compared to saturated cyclopentylamine (0.79) makes it a valuable starting point for synthesizing more polar, water-soluble analogs . This can be a key design consideration for improving the solubility and bioavailability of lead candidates.

Advanced Organic Synthesis and Methodology Development

The unique reactivity of the cyclopent-3-en-1-amine framework, as evidenced by the divergent reaction pathways accessible to 3-CF3-cyclopentenylamines [1], makes this compound a useful building block for developing new synthetic methodologies. It can be employed in studies exploring cascade cyclizations and other complexity-generating transformations, providing a distinct reactivity profile compared to other cyclic amines.

Chemical Probe and Tool Compound Synthesis

The compound's commercial availability in high purity (≥98% for the HCl salt) and its well-defined physical properties make it a reliable choice for synthesizing chemical probes or tool compounds . The combination of a reactive primary amine and a conformationally constrained alkene allows for the facile attachment of various functional groups or reporter tags, enabling the creation of diverse molecular tools for biological studies.

Application
Selection Property
Validation Focus
Carbocyclic nucleoside analog synthesis
Allylic amine with defined alkene position
Synthetic route reproducibility and intermediate fidelity
Medicinal chemistry scaffold exploration
Lower predicted lipophilicity profile
Solubility and polarity assessment in lead optimization
Cascade cyclization methodology development
Divergent reactivity from saturated analogs
Reaction pathway and product selectivity confirmation
Chemical probe and tool compound synthesis
High-purity reactive primary amine handle
Stoichiometric control and conjugation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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